7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The presence of methoxy and nitro groups on the isoquinoline ring enhances its chemical reactivity and potential biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired tetrahydroisoquinoline scaffold.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed:
Reduction: 7-Methoxy-8-amino-1,2,3,4-tetrahydroisoquinoline.
Oxidation: 7-Methoxy-8-nitroquinoline.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 7-Methoxy-6-nitro-1,2,3,4-tetrahydroisoquinoline
- 7-Methoxy-8-nitro-1,2,3,4-tetrahydronaphthalen-1-one
- 1,2,3,4-Tetrahydroisoquinoline, 6,7,8-trimethoxy-1-methyl-
Uniqueness: 7-Methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions with specific molecular targets, making it a valuable tool in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
7-methoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12N2O3/c1-15-9-3-2-7-4-5-11-6-8(7)10(9)12(13)14/h2-3,11H,4-6H2,1H3 |
InChI Key |
BFRHOMRTPNJPQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(CCNC2)C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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